N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide
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Overview
Description
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide is a synthetic organic compound that features a pyrazole ring substituted with two methyl groups, an oxoethyl linker, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.
Synthesis of the oxoethyl linker: The oxoethyl group can be introduced by reacting the 3,5-dimethylpyrazole with an appropriate oxoethylating agent under basic conditions.
Coupling with 3-fluorobenzoyl chloride: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the oxoethyl linker can be reduced to an alcohol.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the oxoethyl linker.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be explored for its potential use in creating new materials with specific electronic or photonic properties.
Biological Studies: It can serve as a probe to study enzyme interactions and protein-ligand binding dynamics.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with similar coordination chemistry properties.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine:
Uniqueness
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide is unique due to its combination of a pyrazole ring, an oxoethyl linker, and a fluorobenzamide moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a versatile compound for various scientific applications.
Properties
CAS No. |
312314-52-6 |
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Molecular Formula |
C14H14FN3O2 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H14FN3O2/c1-9-6-10(2)18(17-9)13(19)8-16-14(20)11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
FPLQWCOHOHGGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC(=CC=C2)F)C |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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